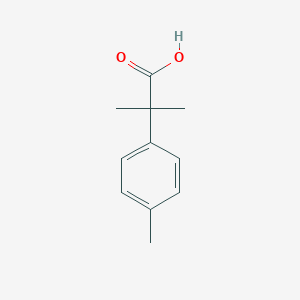

2-Methyl-2-(4-methylphenyl)propanoic acid

説明

2-Methyl-2-(4-methylphenyl)propanoic acid is a chemical compound with the molecular formula C11H14O2 . It is an intermediate of Alectinib, a highly selective and potent anaplastic lymphoma kinase (ALK) inhibitor .

Synthesis Analysis

This compound can be synthesized from the reaction of pinonic acid with bromine in water . It is also an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus .Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(4-methylphenyl)propanoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The average mass is 178.228 Da and the monoisotopic mass is 178.099380 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-2-(4-methylphenyl)propanoic acid include a melting point of 80-81 °C and a boiling point of 120-125 °C . The density is approximately 1.067±0.06 g/cm3 .科学的研究の応用

Pharmaceutical Industry

“2-Methyl-2-(4-methylphenyl)propanoic acid” is an impurity of Ibuprofen . Ibuprofen is a commonly used nonsteroidal anti-inflammatory drug (NSAID) that is used for relieving pain, reducing inflammation, and lowering fever. Therefore, this compound is crucial in the pharmaceutical industry for the production and quality control of Ibuprofen .

Enzymatic Esterification

This compound has been used in enzymatic esterification studies . Specifically, it has been used in the resolution of its enantiomers by enzymatic esterification in organic solvent . This process is important in the production of enantiomerically pure compounds, which are often required in pharmaceutical applications .

Analytical Applications

“2-Methyl-2-(4-methylphenyl)propanoic acid” is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses . It can be used as a standard in these tests to ensure the accuracy and reliability of the results .

Organic Synthesis

This compound is a versatile chemical compound used in various scientific research. Its unique structure allows for diverse applications, making it an essential component for studies in organic synthesis.

Material Sciences

In material sciences, “2-Methyl-2-(4-methylphenyl)propanoic acid” can be used in the synthesis of new materials. Its unique structure can contribute to the properties of the synthesized materials.

Antibiotic Production

“2-Methyl-2-(4-methylphenyl)propanoic acid” is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus . This suggests its potential role in the production or synthesis of antibiotics .

Safety and Hazards

作用機序

Target of Action

2-Methyl-2-(4-methylphenyl)propanoic acid, also referred to as α,4-Dimethylphenylacetic acid, is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus

Mode of Action

It’s known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound’s involvement in reactions at the benzylic position suggests it may influence pathways involving free radicals, nucleophiles, and oxidation processes .

Pharmacokinetics

Its solubility in chloroform and methanol suggests it may have some degree of bioavailability.

Result of Action

It’s known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-2-(4-methylphenyl)propanoic acid. For instance, its reactivity with bromine in water suggests that the presence of certain substances in the environment can facilitate its participation in chemical reactions .

特性

IUPAC Name |

2-methyl-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-4-6-9(7-5-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDBWXXRCCHGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494717 | |

| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(4-methylphenyl)propanoic acid | |

CAS RN |

20430-18-6 | |

| Record name | 2-Methyl-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)

![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)